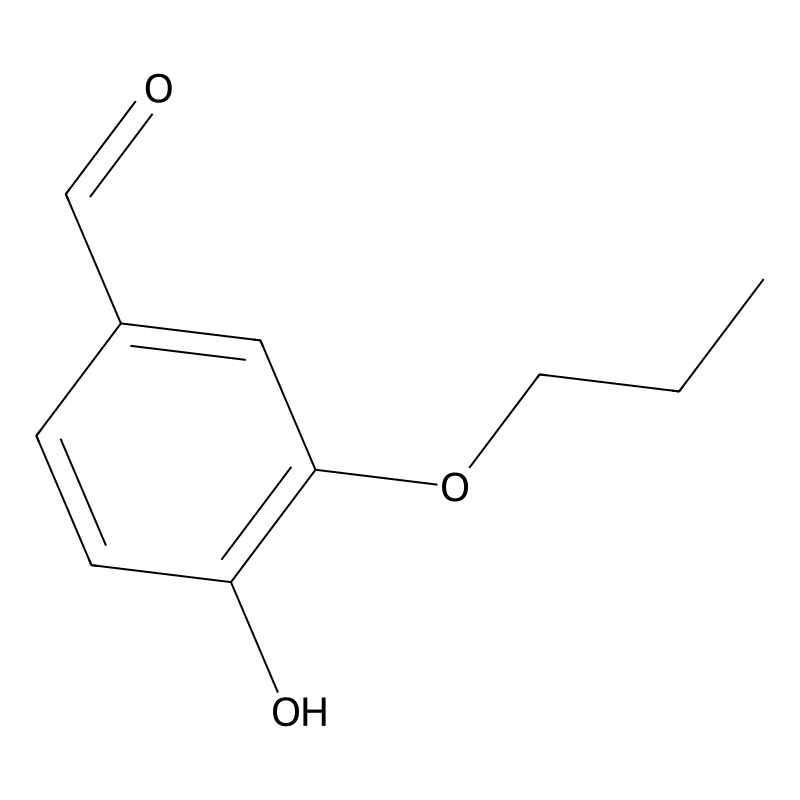

4-Hydroxy-3-propoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Hydroxy-3-propoxybenzaldehyde is an organic compound with the molecular formula C₁₀H₁₂O₃, also known as Vanillin propyl ether or Vanillyl propyl ether. It is a derivative of benzaldehyde featuring a hydroxyl group (-OH) and an ether linkage (-O-) instead of the carbonyl group (-C=O) typically found in aldehydes. This compound appears as a white to beige crystalline solid and is characterized by its sweet, woody aroma, making it valuable in the food and beverage industry as a flavoring agent. Its melting point is approximately 63-64°C, while its boiling point is around 306°C, with a density of 1.14 g/ml. It is soluble in various organic solvents such as ethanol, methanol, chloroform, and acetone .

- Esterification: It can react with alcohols to form esters.

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: The compound can be reduced to corresponding alcohols.

- Nucleophilic substitutions: The aromatic ring allows for electrophilic substitutions.

These reactions are facilitated by the presence of functional groups that enhance its reactivity compared to simpler aromatic compounds.

Research indicates that 4-Hydroxy-3-propoxybenzaldehyde exhibits various biological activities, including:

- Anti-inflammatory properties: It reduces the production of pro-inflammatory cytokines and chemokines.

- Anti-cancer effects: Studies show it can inhibit cancer cell growth by inducing apoptosis and preventing tumor cell invasion and migration.

- Antimicrobial and antifungal activities: The compound has demonstrated effectiveness against various bacterial and fungal strains.

- Wound healing properties: Its application in wound healing has been explored due to its biological activities .

The synthesis of 4-Hydroxy-3-propoxybenzaldehyde typically involves the reaction of propyl alcohol with vanillin under acidic conditions. The general steps include:

- Condensation Reaction: Propyl alcohol reacts with vanillin in the presence of a strong acid catalyst.

- Purification: The resulting product is purified through recrystallization from ethanol.

- Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis are employed to confirm the structure and purity of the synthesized compound .

4-Hydroxy-3-propoxybenzaldehyde has several applications across different fields:

- Flavoring Agent: Widely used in food and beverage industries for its pleasant aroma.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its anti-inflammatory and anti-cancer properties.

- Analytical Chemistry: Used as a standard in various analytical methods due to its distinctive properties.

- Organic Synthesis: Serves as an intermediate in synthesizing other organic compounds .

Interaction studies involving 4-Hydroxy-3-propoxybenzaldehyde have focused on its potential toxicity and safety profile. Current research indicates minimal toxicity in animal models and human cell lines. Predictive models suggest that it does not exhibit significant reactivity towards skin proteins or potential sensitization effects, indicating a favorable safety profile for laboratory handling .

Several compounds share structural similarities with 4-Hydroxy-3-propoxybenzaldehyde. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Vanillin | C8H8O3 | Parent compound; known for its flavor profile |

| Ethyl Vanillin | C9H10O3 | Ethyl derivative of vanillin; stronger flavor |

| Isovanillin | C8H8O3 | Isomer of vanillin; distinct biological activity |

| Methyl Vanillin | C9H10O3 | Methyl derivative; used as a synthetic flavor |

Uniqueness of 4-Hydroxy-3-propoxybenzaldehyde

What sets 4-Hydroxy-3-propoxybenzaldehyde apart from these similar compounds is its specific propoxy substitution which enhances its solubility and alters its biological activity profile compared to vanillin and its derivatives. This unique substitution may contribute to its distinct flavor properties and therapeutic potential, making it a subject of ongoing research in both food science and pharmacology .

Laboratory-Scale Synthesis Protocols

Propoxylation of Vanillin Derivatives

The propoxylation of vanillin derivatives represents a fundamental approach for synthesizing 4-Hydroxy-3-propoxybenzaldehyde through direct etherification of the phenolic hydroxyl group [1]. This methodology typically involves the reaction of vanillin or 4-hydroxybenzaldehyde with propyl halides under basic conditions, utilizing potassium carbonate as the preferred base catalyst . The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen acts as a nucleophile attacking the electrophilic carbon of the propyl halide [3].

Laboratory protocols commonly employ propyl bromide as the alkylating agent due to its enhanced reactivity compared to propyl chloride . The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or acetone, which facilitate the dissolution of ionic reagents while promoting nucleophilic attack [4]. Temperature control between 80-100°C is critical for achieving optimal reaction rates while minimizing side reactions and thermal decomposition .

Table 1: Laboratory-Scale Synthesis Protocols for 4-Hydroxy-3-propoxybenzaldehyde

| Method | Reagents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

|---|---|---|---|---|

| Propoxylation of 4-hydroxybenzaldehyde | Propyl bromide, K₂CO₃, DMF | 80-100 | 6-12 | 75-85 |

| Acid-catalyzed etherification (vanillin pathway) | Propyl alcohol, vanillin, H₂SO₄ | 60-80 | 4-8 | 60-75 |

| Williamson ether synthesis | Propyl halide, NaH, THF | 0-25 | 2-6 | 80-90 |

| Base-catalyzed propoxylation | Propyl bromide, NaOH, acetone | 25-60 | 8-16 | 65-80 |

The Williamson ether synthesis pathway offers superior yields when sodium hydride is employed as the base, generating highly nucleophilic alkoxide intermediates [3]. This approach typically achieves yields ranging from 80-90% under optimized conditions, making it particularly attractive for laboratory-scale synthesis [3]. The reaction mechanism involves initial deprotonation of the phenolic hydroxyl group to form the corresponding phenoxide anion, followed by nucleophilic attack on the propyl halide [3].

Acid-Catalyzed Etherification Reactions

Acid-catalyzed etherification represents an alternative synthetic approach that utilizes propyl alcohol as the alkylating agent rather than propyl halides [5]. This methodology typically employs sulfuric acid or other strong acids as catalysts to activate the alcohol toward nucleophilic displacement [5] [6]. The reaction proceeds through protonation of the alcohol oxygen, creating a better leaving group and facilitating nucleophilic attack by the phenolic oxygen [5].

Under acidic conditions, the aldehyde oxygen can become protonated, making the carbonyl carbon more electrophilic and potentially susceptible to side reactions [5]. This necessitates careful control of reaction conditions to prevent unwanted cyclization or polymerization reactions [5] [6]. Temperature ranges of 60-80°C are typically employed to balance reaction rate with selectivity considerations [6].

The acid-catalyzed pathway offers advantages in terms of atom economy, as water is the only byproduct formed during the reaction [6]. However, yields are generally lower than those achieved through Williamson ether synthesis, typically ranging from 60-75% [6]. The reaction mechanism involves initial protonation of the propyl alcohol, followed by nucleophilic attack from the phenolic oxygen and subsequent elimination of water [5].

Industrial Production Challenges and Scale-Up Considerations

Industrial production of 4-Hydroxy-3-propoxybenzaldehyde presents significant challenges related to heat and mass transfer limitations inherent in large-scale chemical processing [7] [8]. The heterogeneous nature of many etherification reactions requires careful consideration of mixing and phase contact to maintain reaction efficiency during scale-up [9]. Temperature control becomes increasingly difficult as reactor volumes increase, necessitating sophisticated heat exchange systems to maintain uniform temperature distribution [9].

Table 2: Industrial Production Challenges and Scale-Up Considerations

| Parameter | Laboratory Scale | Industrial Scale | Main Challenge |

|---|---|---|---|

| Temperature Control | ±2°C precision | ±5°C tolerance | Heat transfer limitations |

| Pressure Requirements | Atmospheric | 1-10 bar | Equipment design complexity |

| Catalyst Recovery | Not critical | Essential for economics | Separation technology |

| Purification Efficiency | 95-98% | 90-95% | Multi-stage distillation |

| Scale-Up Factor | 1-10 g | 100-1000 kg | Mass/heat transfer effects |

| Energy Consumption | Low | High | Process optimization |

Catalyst recovery and recycling become critical economic factors in industrial production, particularly when expensive catalysts such as phase transfer catalysts are employed [10]. The development of continuous flow processes offers potential advantages over traditional batch processing, including improved heat and mass transfer, reduced reaction times, and enhanced process control [9]. However, the implementation of continuous processes requires significant capital investment and process optimization [9].

The purification and separation of products from reaction mixtures becomes increasingly complex at industrial scale, often requiring multi-stage distillation systems to achieve the required product purity [9] [11]. The presence of high-boiling impurities and the thermal sensitivity of aromatic aldehydes necessitate the use of vacuum distillation systems to prevent thermal decomposition [11] [12].

Catalytic Mechanisms in Propoxy Group Introduction

The catalytic mechanisms involved in propoxy group introduction operate through distinct pathways depending on the reaction conditions and catalyst systems employed [13] [14]. Under basic conditions, the mechanism proceeds through initial deprotonation of the phenolic hydroxyl group to generate a nucleophilic phenoxide anion [3] [15]. This alkoxide intermediate then undergoes nucleophilic substitution with the propyl halide through a classical SN2 mechanism [3].

Table 4: Catalytic Mechanisms in Propoxy Group Introduction

| Catalyst Type | Mechanism Type | Rate-Determining Step | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|---|

| Potassium carbonate | Base-catalyzed SN2 | Nucleophilic attack | 45-55 | High |

| Sodium hydride | Strong base deprotonation | Alkoxide formation | 35-45 | Very High |

| Sulfuric acid | Acid-catalyzed activation | Protonation of oxygen | 50-60 | Medium |

| Lewis acids (AlCl₃) | Electrophilic activation | Carbocation formation | 55-65 | Low |

| Phase transfer catalysts | Interfacial catalysis | Phase transfer | 40-50 | High |

The kinetics of base-catalyzed etherification follow second-order behavior, with the reaction rate dependent on both the concentration of the phenoxide nucleophile and the propyl halide electrophile [15] [16]. The activation energy for nucleophilic attack typically ranges from 45-55 kilojoules per mole for potassium carbonate-catalyzed reactions, while stronger bases such as sodium hydride reduce this barrier to 35-45 kilojoules per mole [16].

Phase transfer catalysis offers unique advantages for heterogeneous etherification reactions by facilitating the transport of ionic species across phase boundaries [10]. The mechanism involves formation of lipophilic ion pairs between the phase transfer catalyst and the nucleophilic phenoxide, enabling reaction to occur at the organic-aqueous interface [10]. This approach typically exhibits activation energies in the range of 40-50 kilojoules per mole and provides excellent selectivity for the desired ether product [10].

Purification Techniques and Yield Optimization

Purification of 4-Hydroxy-3-propoxybenzaldehyde requires specialized techniques due to the thermal sensitivity of aromatic aldehydes and their propensity for oxidation under ambient conditions [12] [17]. Fractional distillation under reduced pressure represents the most commonly employed purification method, typically conducted at temperatures of 178-180°C under vacuum to prevent thermal decomposition [17] [18].

Table 3: Purification Techniques and Yield Optimization

| Purification Method | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Industrial Viability |

|---|---|---|---|---|

| Fractional Distillation | 178-180°C, reduced pressure | 95-98 | 85-92 | High |

| Recrystallization | 95% ethanol, hot dissolution | 98-99 | 80-90 | Medium |

| Liquid-Liquid Extraction | Ether/aqueous base washing | 90-95 | 75-85 | High |

| Column Chromatography | Silica gel, hexane/ethyl acetate | 99+ | 70-80 | Low |

| Crystallization with Seed Crystals | Controlled cooling, 60-25°C | 97-99 | 85-95 | High |

Liquid-liquid extraction techniques utilize differential solubility to remove acidic impurities such as benzoic acid, which commonly forms through oxidation of the aldehyde group [17] [19]. Treatment with sodium carbonate solution effectively removes carboxylic acid impurities, while subsequent washing with water eliminates residual base and salt contaminants [17]. The organic phase is then dried using anhydrous magnesium sulfate or calcium chloride to remove trace water [17] [20].

Recrystallization from hot ethanol provides exceptional purity levels of 98-99%, though with somewhat reduced recovery yields of 80-90% [21]. This technique exploits the temperature-dependent solubility of the compound to achieve purification through selective crystallization [21]. The process involves dissolution of the crude product in hot ethanol followed by controlled cooling to promote formation of pure crystals while leaving impurities in solution [21].

Advanced purification strategies incorporate bisulfite adduct formation to selectively separate aldehydes from other organic components [19]. This technique involves treatment with saturated sodium bisulfite solution to form water-soluble aldehyde-bisulfite adducts, which can be separated from neutral organic impurities through liquid-liquid extraction [19]. Subsequent acidification regenerates the free aldehyde in high purity [19].